3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol
Description
This compound features a pyridine core substituted at the 3-position with a propargyl alcohol (prop-2-yn-1-ol) group and at the 5-position with a methoxy-linked (2S)-1-methylpyrrolidin-2-ylmethyl moiety.
Properties
CAS No. |
820231-78-5 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-16-6-2-5-13(16)11-18-14-8-12(4-3-7-17)9-15-10-14/h8-10,13,17H,2,5-7,11H2,1H3/t13-/m0/s1 |
InChI Key |
AYYXJYPIJMOLEL-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCO |
Canonical SMILES |
CN1CCCC1COC2=CN=CC(=C2)C#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol
- Structure : Differs by replacing the (2S)-1-methylpyrrolidinylmethoxy group with a simple methoxy group.
- Properties: Reduced molecular weight (163.17 g/mol vs. ~275–300 g/mol estimated for the target compound) and lower complexity.
- Applications : Catalogued as a building block for further derivatization, priced at $240–3000 depending on quantity .
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol
- Structure : Bromine at pyridine position 5 and methoxy at position 3.
- Properties : Bromine increases molecular weight (Br: ~80 g/mol) and may enhance halogen bonding in receptor interactions .
Compounds with Pyrrolidine/Azetidine Substitutions
6-[5-[[(2S)-Azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol
- Structure: Replaces pyrrolidine with azetidine (4-membered ring) and extends the propargyl chain to hexynol.
- Properties: Azetidine’s ring strain may alter binding kinetics. The longer carbon chain (hexynol vs. propargyl) increases hydrophobicity (MW: 260.33 g/mol) .
- Applications : Studied as SAZETIDINE A, a nicotinic acetylcholine receptor modulator .
1-[3-[8-Fluoro-7-(3-hydroxy-1-naphthyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-b]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
- Structure : Incorporates the same (2S)-1-methylpyrrolidinylmethoxy group but fused to a pyridopyrimidine scaffold.
- Properties: Increased aromaticity and rigidity may enhance binding to kinase targets.
Heterocyclic Analogues
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine
- Structure : Indole and indazole substituents increase aromatic surface area.
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₇H₂₁N₂O₂ (est.) | ~275–300 | (2S)-1-Methylpyrrolidine, propargyl alcohol, chiral center |
| 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol | C₉H₉NO₂ | 163.17 | Simple methoxy, no chiral centers |
| 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | C₉H₈ClNO | 181.62 | Lipophilic Cl/CH₃ substituents |
| SAZETIDINE A | C₁₅H₂₀N₂O₂ | 260.33 | Azetidine, hexynol chain |
| Compound 1a (oxadiazole derivative) | C₂₄H₂₃N₅O₂ (est.) | ~400 | Oxadiazole, stereospecific pyrrolidine |
Biological Activity
3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol, also known by its CAS number 11230355, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N2O2, with a molecular weight of approximately 246.30 g/mol. The structure features a pyridine ring substituted with a methoxy group and a propynol moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 11230355 |
| LogP | 2.09460 |
| PSA | 16.13000 |
The compound exhibits activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction. Its structural similarity to nicotine suggests that it may act as an agonist at these receptors, leading to increased neuronal excitability and neurotransmitter release.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Neuroprotective Effects : Studies suggest that compounds targeting nAChRs can provide neuroprotective effects against neurodegenerative diseases by enhancing cholinergic signaling.
- Antitumor Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation in vitro. This activity could be linked to its ability to modulate signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : Some investigations have shown that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol:
- Study on Neuroprotection : A study highlighted the neuroprotective effects of pyridine derivatives in models of Alzheimer’s disease, suggesting that they enhance cognitive function through nAChR modulation .
- Antitumor Activity : In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines, indicating potential as an anticancer agent .
Pharmacological Profile
The pharmacological profile of this compound reveals promising properties:
| Activity Type | Observed Effect |
|---|---|
| Neuroprotection | Enhanced cholinergic signaling |
| Antitumor Activity | Inhibition of cell proliferation |
| Anti-inflammatory | Reduction in cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
